molecular formula C14H24N2O3 B1345341 tert-Butyl 4-(cyclopropylcarbamoyl)piperidine-1-carboxylate CAS No. 1016743-04-6

tert-Butyl 4-(cyclopropylcarbamoyl)piperidine-1-carboxylate

Cat. No.: B1345341
CAS No.: 1016743-04-6
M. Wt: 268.35 g/mol
InChI Key: HDHRMBMUQBBAJI-UHFFFAOYSA-N
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Description

tert-Butyl 4-(cyclopropylcarbamoyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C14H24N2O3 and a molecular weight of 268.36 g/mol . It is often used in various chemical and pharmaceutical research applications due to its unique structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(cyclopropylcarbamoyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with cyclopropyl isocyanate under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, and an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and more efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(cyclopropylcarbamoyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-Butyl 4-(cyclopropylcarbamoyl)piperidine-1-carboxylate is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of tert-Butyl 4-(cyclopropylcarbamoyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 4-(cyclopropylcarbamoyl)piperidine-1-carboxylate is unique due to its cyclopropylcarbamoyl group, which imparts specific chemical and biological properties. This makes it a valuable compound for research and development in various fields .

Properties

IUPAC Name

tert-butyl 4-(cyclopropylcarbamoyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O3/c1-14(2,3)19-13(18)16-8-6-10(7-9-16)12(17)15-11-4-5-11/h10-11H,4-9H2,1-3H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDHRMBMUQBBAJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(=O)NC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60640709
Record name tert-Butyl 4-(cyclopropylcarbamoyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60640709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1016743-04-6
Record name tert-Butyl 4-(cyclopropylcarbamoyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60640709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (670 mg, 2.92 mmol) and cyclopropylamine (167 mg, 2.92 mmol) in 15 mL anhydrous DMF was added HATU (1.11 g, 2.92 mmol) and the resulting mixture stirred at RT under nitrogen atmosphere for 3 h. The mixture was washed with water and extracted with ethyl acetate (2×50 mL). The organics were washed with brine, separated, dried over sodium sulfate, filtered and concentrated under vacuum. The residue was purified by Biotage MPLC (silica gel 40+ column) eluting with 50% ethyl acetate in hexane to afford the product (704 mg, 89%). ESI-MS calculated for C14H24N2O3: Exact Mass: 268.18. Found 169.17 (M-Boc)+ and 291.15 (MNa)+.
Quantity
670 mg
Type
reactant
Reaction Step One
Quantity
167 mg
Type
reactant
Reaction Step One
Name
Quantity
1.11 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Yield
89%

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